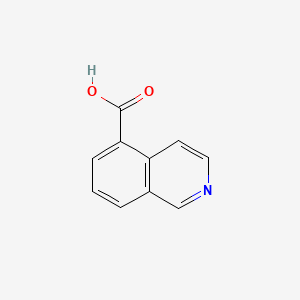

Isoquinoline-5-carboxylic acid

Descripción

Significance of the Isoquinoline (B145761) Core in Scientific Inquiry

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science. amerigoscientific.comnih.gov This is due to the wide range of pharmacological activities exhibited by isoquinoline derivatives, including antibacterial, antiviral, antitumor, and anti-inflammatory properties. nih.govontosight.ai The isoquinoline framework is a fundamental component of numerous natural alkaloids, such as berberine (B55584) and noscapine, which have been used in traditional medicine for their therapeutic benefits. amerigoscientific.com

The aromatic nature of the isoquinoline core contributes to its chemical reactivity and allows for various chemical modifications, making it a versatile template for drug discovery. amerigoscientific.comnih.gov Researchers are continually exploring new synthetic methods to construct and functionalize the isoquinoline skeleton, aiming to develop novel compounds with enhanced efficacy and specific biological targets. nih.gov Beyond medicine, isoquinoline-based polymers and copolymers are being investigated for their potential in creating advanced materials with unique optical and conductive properties. amerigoscientific.com

Research Trajectories of Isoquinoline-5-carboxylic Acid and its Derivatives

This compound serves as a crucial intermediate in organic synthesis. ontosight.ai Its chemical properties, including a melting point of approximately 278-281°C, make it a stable and useful precursor for creating a variety of derivatives. echemi.comstenutz.eu

| Property | Value |

| CAS Number | 27810-64-6 |

| Molecular Formula | C10H7NO2 |

| Molecular Weight | 173.17 g/mol |

| Melting Point | 278-281 °C |

| Appearance | Solid |

| InChIKey | ZIPLFLRGHZAXSJ-UHFFFAOYSA-N |

A summary of the key properties of this compound.

Research into derivatives of this compound is an active area. For instance, the synthesis of amidic derivatives of N-methyl-isoquinolin-1(2H)-one-4-carboxylic acid and isocoumarin-4-carboxylic acid has been reported, with these compounds being evaluated for their analgesic, anti-inflammatory, and antipyretic activities. nih.gov Furthermore, derivatives such as 8-Hydroxy-isoquinoline-5-carboxylic acid are being investigated for their potential as enzyme inhibitors, particularly of 2-oxoglutarate-dependent oxygenases, which are implicated in various diseases. The development of new synthetic routes, such as those for 3,4-dihydroisoquinoline-3-carboxylic acid derivatives, continues to expand the library of available compounds for biological screening. mdpi.com These research efforts highlight the ongoing importance of this compound as a starting material for the discovery of new molecules with potential therapeutic applications.

Structure

3D Structure

Propiedades

IUPAC Name |

isoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPLFLRGHZAXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950491 | |

| Record name | Isoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27810-64-6 | |

| Record name | 27810-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isoquinoline 5 Carboxylic Acid and Its Analogs

Established Synthetic Pathways for the Isoquinoline-5-carboxylic Acid Scaffold

The formation of the fundamental isoquinoline (B145761) ring system relies on several well-known cyclization reactions. These methods typically construct the nitrogen-containing ring onto a pre-existing benzene (B151609) ring, which must bear the necessary precursors for the final carboxylic acid group.

The principal methods for synthesizing the isoquinoline nucleus are the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. aalto.fi These reactions form the heterocyclic ring through intramolecular cyclization.

Bischler-Napieralski Reaction : This method involves the cyclodehydration of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org The reaction proceeds through an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline. wikipedia.org This intermediate is then dehydrogenated, often using palladium or sulfur, to yield the aromatic isoquinoline. pharmaguideline.com For the synthesis of this compound, the starting β-phenylethylamine would need to possess a carboxyl group or a suitable precursor at the ortho position to the ethylamine (B1201723) side chain.

Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. wikipedia.org The reaction begins with the formation of a Schiff base (or iminium ion), which then undergoes an intramolecular electrophilic attack on the electron-rich benzene ring. quimicaorganica.org If the starting β-arylethylamine has electron-donating groups on the phenyl ring, the cyclization can proceed under very mild conditions. pharmaguideline.com Subsequent oxidation is required to form the aromatic isoquinoline ring.

Pomeranz-Fritsch Reaction : This reaction provides a direct route to isoquinolines by reacting a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine under acidic conditions. wikipedia.orgthermofisher.com The process involves the formation of a benzalaminoacetal (a Schiff base), followed by acid-catalyzed cyclization to form the isoquinoline ring. wikipedia.orgchemistry-reaction.com To produce this compound, a benzaldehyde substituted with a carboxyl group at the meta-position would be the logical starting material.

A comparison of these foundational synthetic reactions is detailed in the table below.

| Reaction | Precursors | Intermediate | Final Product Type | Key Reagents |

| Bischler-Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline | Isoquinoline (after dehydrogenation) | POCl₃, P₂O₅ wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler | β-Arylethylamine + Aldehyde/Ketone | Tetrahydroisoquinoline | Isoquinoline (after oxidation) | Acid catalyst (e.g., HCl, TFA) wikipedia.org |

| Pomeranz-Fritsch | Benzaldehyde + Aminoacetal | Benzalaminoacetal | Isoquinoline | Strong acid (e.g., H₂SO₄) wikipedia.orgthermofisher.com |

The selection of appropriate precursors is critical for the successful synthesis of the target molecule. The functional groups on the starting materials dictate the substitution pattern of the final isoquinoline product.

To synthesize this compound, the benzene-ring-containing precursor must have a carboxylic acid group or a group that can be chemically converted into a carboxylic acid (such as a methyl, nitrile, or ester group) at the correct position.

For the Pomeranz-Fritsch route, 3-formylbenzoic acid would be a suitable starting benzaldehyde.

In the Bischler-Napieralski and Pictet-Spengler reactions, the precursor would be a derivative of 3-(2-aminoethyl)benzoic acid.

An example of precursor utilization is seen in the synthesis of the analog 8-hydroxy-isoquinoline-5-carboxylic acid. One approach involves the cyclization of o-amino acetophenone (B1666503) derivatives with enolizable ketones, using molecular iodine as a catalyst to promote ring closure. Another strategy is the controlled formylation of 8-hydroxyquinoline, followed by oxidation with reagents like potassium permanganate (B83412) to introduce the carboxylic acid group at the 5-position.

Enantioselective Synthesis of Chiral this compound Analogs

While this compound itself is achiral, many of its most important derivatives, particularly tetrahydroisoquinolines, possess one or more stereocenters. The development of enantioselective syntheses to control this stereochemistry is a major area of research.

Methods for achieving enantioselectivity often involve modifications of the classical cyclization reactions:

Chiral Auxiliaries : A common strategy involves attaching a chiral auxiliary to the starting material. For instance, in a Bischler-Napieralski type synthesis, a chiral group can be part of the acylating agent, which is then removed after the cyclization and reduction steps. clockss.org

Asymmetric Catalysis : The Pictet-Spengler reaction can be rendered enantioselective by using a chiral Brønsted acid or a metal-based Lewis acid catalyst. aalto.fi More recently, rhodium-catalyzed C-H insertion reactions using donor/donor carbenes have been developed to synthesize chiral tetrahydroisoquinolines with high enantioselectivity. nih.gov

Asymmetric Reduction : A prochiral 3,4-dihydroisoquinoline, synthesized via the Bischler-Napieralski reaction, can be reduced to a chiral tetrahydroisoquinoline using a chiral reducing agent or through catalytic asymmetric hydrogenation. clockss.org

Biomimetic Synthesis : A biomimetic approach involves the condensation of an amino acid, such as L-Dopa, with an aldehyde. This acid-catalyzed reaction can produce chiral 3-carboxyl substituted tetrahydroisoquinoline alkaloids with high diastereoselectivity. clockss.org

These enantioselective methods are crucial for synthesizing specific stereoisomers of complex isoquinoline alkaloids and pharmacologically active compounds.

Chemoenzymatic Approaches to Tetrahydroisoquinoline Carboxylic Acids

Chemoenzymatic methods, which merge the selectivity of biocatalysts with the practicality of chemical synthesis, offer efficient pathways to optically pure tetrahydroisoquinoline (THIQ) carboxylic acids. These compounds are valuable chiral building blocks for pharmaceuticals. Key strategies include enzymatic kinetic resolution, deracemization, and one-pot cascade reactions.

Enzymatic Kinetic Resolution and Deracemization:

A prominent approach involves the use of D-amino acid oxidase (DAAO) for the deracemization of racemic THIQ carboxylic acids. For instance, D-amino acid oxidase from Fusarium solani (FsDAAO) has been effectively used in the kinetic resolution of various racemic 1- and 3-carboxyl substituted THIQs. researchgate.net This enzyme selectively oxidizes the D-enantiomer, allowing for the isolation of the corresponding (S)-enantiomers with excellent enantiomeric excess (ee), often exceeding 99%. researchgate.net

Further refinement of this process has led to one-pot deracemization methods. By combining FsDAAO with a chemical reducing agent like ammonia-borane, the oxidized D-enantiomer is reduced back to the racemic starting material, which re-enters the kinetic resolution cycle. This dynamic process can achieve near-quantitative conversion of the racemic mixture into a single desired (S)-enantiomer. researchgate.net For example, the preparative-scale deracemization of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using this method yielded the (S)-enantiomer with an 89% isolated yield and over 99% ee. nih.gov

Lipases are another class of enzymes utilized in these strategies. The dynamic kinetic resolution (DKR) of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic esters has been achieved using enzymes such as Candida antarctica lipase (B570770) B (CAL-B) or subtilisin Carlsberg. acs.org These enzymes catalyze the enantioselective hydrolysis of the racemic esters. In the presence of a base that facilitates in situ racemization of the unreacted ester, this method can produce either the (R)- or (S)-acid with high enantiopurity (92–98% ee) and in high yields (85–92%). acs.org

One-Pot Chemoenzymatic Processes:

More integrated chemoenzymatic systems have been developed for the synthesis of THIQs. One such process starts from benzylic alcohols, which are first oxidized to aldehydes using a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system. dicp.ac.cn These in situ generated aldehydes then undergo a Pictet-Spengler reaction with an amino alcohol like m-tyramine (B1210026) to form the tetrahydroisoquinoline core. dicp.ac.cn This one-pot, sequential cascade enables the production of 1-phenyl-1,2,3,4-THIQs with yields of up to 87%. dicp.ac.cn

Norcoclaurine synthase (NCS) has also been employed in one-pot asymmetric routes to THIQ alkaloids. beilstein-journals.org NCS catalyzes the stereoselective Pictet-Spengler reaction between dopamine (B1211576) and an aldehyde. By combining this enzymatic step with a subsequent chemical cyclization, complex THIAs can be generated with high atom economy, high yields, and excellent enantioselectivity (e.g., 96% ee). beilstein-journals.org

| Enzyme/System | Substrate Type | Reaction Type | Key Findings | Yield / ee | Source |

|---|---|---|---|---|---|

| D-Amino Acid Oxidase (FsDAAO) | Racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Deracemization (one-pot) | Fully biocatalytic redox cascade for one-pot synthesis of enantiopure (S)-THIQ acids. | 89% yield, >99% ee | nih.gov |

| D-Amino Acid Oxidase (FsDAAO) & Ammonia-borane | Racemic 1- and 3-carboxyl substituted THIQs | Deracemization | Provides a general method for synthesizing enantiomerically pure THIQ carboxylic acids. | 73-82% yield, >99% ee | researchgate.net |

| Candida antarctica lipase B (CAL-B) | Racemic 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester | Dynamic Kinetic Resolution (DKR) | Produces the (R)-acid enantiomer through enantioselective hydrolysis. | 85% yield, 98% ee | acs.org |

| Subtilisin Carlsberg | Racemic 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester | Dynamic Kinetic Resolution (DKR) | Produces the (S)-acid enantiomer, demonstrating directed selectivity. | 85-92% yield, 92-93% ee | acs.org |

| Laccase/TEMPO & Pictet-Spengler Reaction | Benzylic alcohols and m-tyramine | One-Pot Synthesis | Easy-to-operate process for creating THIQ libraries from simple starting materials. | Up to 87% yield | dicp.ac.cn |

| Norcoclaurine Synthase (NCS) | Dopamine and various aldehydes | One-Pot Asymmetric Synthesis | High atom economy route to tetrahydroisoquinoline alkaloids with two new heterocyclic rings. | 74-96% yield, 95-96% ee | beilstein-journals.org |

Stereochemical Control in this compound Derivatization

Achieving stereochemical control in the derivatization of this compound primarily involves the asymmetric transformation of the planar isoquinoline ring into a chiral, non-planar tetrahydroisoquinoline structure. The most powerful method for this transformation is asymmetric hydrogenation, which introduces two hydrogen atoms across a C=N or C=C bond within the heterocyclic core, creating one or two stereocenters with high enantioselectivity.

Asymmetric Hydrogenation of the Isoquinoline Core:

The direct hydrogenation of the isoquinoline ring is challenging due to its aromatic stability. To overcome this, the nitrogen atom must be activated to break the aromaticity and facilitate reduction. Two primary activation strategies have proven effective: in situ activation with acids and derivatization with chloroformates.

Activation with Brønsted Acids or Halogenides: Strong Brønsted acids like HCl can protonate the isoquinoline nitrogen, forming an isoquinolinium salt. nih.gov This salt exists in equilibrium with an enamine-iminium species, which is susceptible to hydrogenation. Rhodium complexes with chiral bisphosphine-thiourea ligands have been used to catalyze the hydrogenation of these activated substrates, achieving both high conversions and enantioselectivities (up to 99% ee). nih.gov A similar strategy employs halogen sources like N-iodosuccinimide (NIS) or trichloroisocyanuric acid (TCCA) with iridium catalysts. dicp.ac.cn These reagents are thought to generate a hydrogen halide in situ, which acts as the true activator for the isoquinoline ring, enabling hydrogenation with excellent enantioselectivity (up to 96% ee). dicp.ac.cn

Activation with Chloroformates: Another successful approach involves reacting the isoquinoline with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl). researchgate.netdicp.ac.cn This reaction forms an N-acyl-dihydroisoquinolinium species, which is readily hydrogenated. Iridium catalysts paired with chiral ligands like MeO-BIPHEP are highly effective for this transformation, yielding N-protected tetrahydroisoquinolines with high enantiomeric excess. researchgate.netdicp.ac.cn This method represents one of the first successful examples of the asymmetric hydrogenation of isoquinoline derivatives. dicp.ac.cn

While these methods have been demonstrated on a range of substituted isoquinolines, their application to this compound specifically would provide a direct route to chiral 1,2,3,4-tetrahydrothis compound. The electronic nature of the carboxylic acid substituent would likely influence the reaction conditions, but the general strategies of activation and catalytic hydrogenation remain a cornerstone for stereocontrolled derivatization.

| Catalyst System | Substrate Type | Activation Method | Key Findings | Yield / ee | Source |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (R)-SegPhos | 1-Phenylisoquinoline | Trichloroisocyanuric acid (TCCA) | Traceless activation avoids separate protection/deprotection steps. | >95% yield, 95% ee | dicp.ac.cn |

| Rh / Bisphosphine-thiourea Ligand | 1-Methylisoquinoline | HCl (strong Brønsted acid) | Anion binding between catalyst and substrate enhances reactivity and enantioselectivity. | >99% conversion, 98% ee | nih.gov |

| [{IrCl(cod)}₂] / (R)-MeO-BIPHEP | 1-Methylisoquinoline | Benzyl chloroformate (Cbz-Cl) | First example of asymmetric hydrogenation of isoquinoline derivatives. | 87% yield, 76% ee | dicp.ac.cn |

| [{IrCl(cod)}₂] / (R)-MeO-BIPHEP | 1-Propylisoquinoline | Benzyl chloroformate (Cbz-Cl) | Demonstrates applicability to various 1-alkyl-substituted isoquinolines. | >99% conversion, 85% ee | researchgate.net |

| [Ir(COD)Cl]₂ / (R)-DifluorPhos | 1-Phenylisoquinoline | N-Iodosuccinimide (NIS) | Screening of various ligands and halogenides identified highly effective systems. | >95% conversion, 94% ee | dicp.ac.cn |

Coordination Chemistry and Supramolecular Assembly Involving Isoquinoline 5 Carboxylic Acid

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks

The rational design of coordination polymers and MOFs relies on the selection of appropriate organic linkers and metal nodes to achieve desired network topologies and properties. berkeley.edud-nb.info Isoquinoline-5-carboxylic acid serves as an exemplary organic linker, offering distinct coordination sites that can be exploited to build extended crystalline structures. researchgate.net

This compound is classified as a heteroditopic ligand because it contains two different types of donor groups: the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the carboxylate group. researchgate.netpolimi.it This dual functionality enables it to bridge metal centers in various ways, leading to the formation of extended networks. nih.gov The synthesis of these materials typically involves combining the ligand with a metal salt, often of a transition metal, under specific reaction conditions. polimi.itacs.org Solvothermal or microwave-assisted methods are common synthetic approaches for preparing such crystalline materials. d-nb.infoacs.orgjchemrev.com

In one example, reacting this compound with cobalt(II) salts resulted in the formation of a discrete molecular complex, [Co(isoquinoline-5-carboxylate)₂(H₂O)₄], where the ligand coordinates to the metal center but does not form an extended polymer. researchgate.net This highlights that while the ligand has the potential to form polymers, the specific reaction conditions and the metal ion's coordination preferences ultimately determine the final structure. researchgate.net

The geometry and connectivity of the isoquinoline-5-carboxylate ligand are crucial in directing the dimensionality of the resulting framework. The divergent nature of its two donor sites allows for the articulation of metal clusters into larger assemblies. berkeley.edu

Research has demonstrated the successful use of isoquinoline-5-carboxylate in constructing two-dimensional (2D) coordination polymers. researchgate.netpolimi.it For instance, when combined with copper(II) ions, it forms 2D sheet-like structures. researchgate.netpolimi.it In these frameworks, the Cu(II) ions are linked by the isoquinoline-5-carboxylate ligands, creating a robust 2D network. The specific connectivity within these layers can vary, leading to different phases or polymorphs of the material. polimi.it While the formation of 2D polymers with this ligand has been explicitly demonstrated, the principles of MOF design suggest its potential for building three-dimensional (3D) frameworks as well. The strategy of using divergent dicarboxylate linkers to connect metal-carboxylate clusters into stable, porous 3D frameworks, as famously demonstrated in the synthesis of MOF-5 from a benzenedicarboxylate linker, provides a blueprint for how this compound could be used to create 3D architectures. berkeley.edu

Metal Coordination Modes and Ligand Denticity

The way in which isoquinoline-5-carboxylate binds to metal ions—its coordination mode and denticity—is fundamental to the structure of the resulting coordination polymer. Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion.

The coordination environment around the metal center is a key structural feature of these materials. With transition metals like copper(II) and cobalt(II), specific geometries are observed.

With cobalt(II), a molecular complex has been characterized where the Co(II) ion is also in an octahedral environment. researchgate.net In this case, the coordination sphere is composed of two isoquinoline-5-carboxylate ligands and four water molecules, resulting in a discrete complex rather than an extended polymer. researchgate.net

| Metal Ion | Coordination Geometry | Ligands in Coordination Sphere | Resulting Structure |

|---|---|---|---|

| Cu(II) | Distorted Octahedral | Isoquinoline-5-carboxylate, Solvents (DMF) | 2D Coordination Polymer |

| Co(II) | Octahedral | Isoquinoline-5-carboxylate, Water | Discrete Molecular Complex |

The presence of both a carboxylate group and a heterocyclic nitrogen atom allows for multiple binding possibilities. The carboxylate group itself can adopt various coordination modes, such as monodentate (binding through one oxygen) or bidentate (binding through both oxygens). nih.gov This flexibility is a critical factor in the structural diversity of the resulting polymers.

In the case of copper(II) coordination polymers, a key difference between two observed 2D phases was the denticity of the carboxylate group. researchgate.net In one phase (CP 1), the carboxylate acts as a bidentate (k²) donor, while in another (CP 2), it appears to have monodentate (k¹) character, which influences the coordination at the Cu(II) center. researchgate.netpolimi.it The nitrogen atom of the isoquinoline ring consistently acts as a donor, typically occupying an apical position in the copper(II) coordination sphere, demonstrating how the two distinct donor sites work in concert to build the extended framework. researchgate.net

Solvent-Templating Effects and Reaction Conditions in Coordination Polymer Formation

The self-assembly process that leads to coordination polymers is highly sensitive to the conditions under which the reaction is performed. Factors such as solvent composition, temperature, and reaction time can direct the synthesis toward a specific crystalline phase, a phenomenon known as templating.

A remarkable solvent-templating effect has been observed in the synthesis of copper(II) coordination polymers with this compound. polimi.it When using a mixture of dimethylformamide (DMF) and ethanol (B145695) (EtOH), the ratio of the two solvents was found to be crucial in selecting the final product. researchgate.netpolimi.it

A solvent mixture with a high proportion of DMF (e.g., 3:1 DMF:EtOH) preferentially yields one 2D coordination polymer (CP 1). researchgate.netpolimi.it

Conversely, a mixture rich in ethanol (e.g., 1:3 DMF:EtOH) leads to the formation of a different 2D polymer (CP 2). researchgate.netpolimi.it

These two species are considered kinetic products, with CP 2 being relatively more stable than CP 1. polimi.it If the reaction to form CP 1 is left for a longer duration, it can transform into CP 2. polimi.it Furthermore, elevating the temperature by performing the synthesis under refluxing conditions, regardless of the solvent ratio, results in a third, distinct, solvent-free phase (3), which is considered the thermodynamic product. polimi.it This demonstrates that both solvent choice and reaction conditions are powerful tools for controlling the solid-state structure of coordination polymers derived from this compound.

| Product | Reaction Conditions | Solvent System | Product Type |

|---|---|---|---|

| CP 1 | Room Temperature | 3:1 DMF:EtOH | Kinetic |

| CP 2 | Room Temperature | 1:3 DMF:EtOH | Kinetic (more stable) |

| Phase 3 | Reflux | Any DMF:EtOH ratio | Thermodynamic |

Advanced Characterization of this compound-Based Coordination Materials

The comprehensive understanding of coordination materials derived from this compound necessitates advanced characterization techniques. These methods provide crucial insights into the nature of metal-ligand interactions and the resulting supramolecular architectures. Spectroscopic and crystallographic analyses are paramount in elucidating the intricate structural details and properties of these compounds.

Crystallographic Insights into Supramolecular Architectures

The reaction of this compound with copper(II) salts under varying solvent conditions has been shown to yield different coordination polymers with distinct supramolecular architectures. polimi.it For example, two 2D coordination polymers, CP 1 and CP 2, have been characterized by SC-XRD. polimi.it Both materials feature octahedral Cu(II) ions, each coordinated to four isoquinoline-5-carboxylate ligands. polimi.it However, they differ in the denticity of the carboxylate ligands and the role of included solvent molecules. polimi.it

In the case of a cobalt(II) complex, [Co(isoquinoline-5-carboxylate)₂(H₂O)₄], SC-XRD analysis revealed a molecular complex where the polymerization is interrupted. polimi.it The Co(II) ion is in an octahedral environment, coordinated to four water molecules in the equatorial plane and two isoquinoline ligands through their nitrogen atoms in the axial positions. polimi.it The carboxylate group interacts with the coordinated water molecules via strong hydrogen bonds (COO···H₂O distances of 2.698 Å and 2.759 Å), demonstrating a second-sphere coordination interaction. polimi.it

The crystal packing of these materials is often governed by non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the formation of the extended supramolecular architecture. The structural data obtained from SC-XRD can be used to simulate powder X-ray diffraction (PXRD) patterns, which are then compared with experimental PXRD data of microcrystalline powders to confirm the phase purity of the bulk material. polimi.it

Table 2: Selected Crystallographic Data for this compound-Based Coordination Materials

| Compound | Formula | Crystal System | Space Group | Key Coordination Bonds/Interactions | Reference |

| [Co(isoquinoline-5-carboxylate)₂(H₂O)₄] | C₂₀H₁₈CoN₂O₈ | Monoclinic | P2₁/c | Co-N (isoquinoline), Co-O (water), O-H···O (carboxylate-water H-bond) | polimi.it |

| CP 1 | Not specified | Not specified | Not specified | Cu-N, Cu-O (carboxylate) | polimi.it |

| CP 2 | Not specified | Not specified | Not specified | Cu-N, Cu-O (carboxylate) | polimi.it |

This table is generated based on data reported in the cited literature and is intended to be illustrative. "Not specified" indicates that the detailed crystallographic parameters were not provided in the abstractive text of the search results.

Biological Activities and Medicinal Chemistry Applications of Isoquinoline 5 Carboxylic Acid Derivatives

Role as a Building Block in Pharmaceutical Development

The isoquinoline-5-carboxylic acid framework is a fundamental building block in the synthesis of more complex, pharmacologically active molecules. Its structural features—a rigid bicyclic system and a reactive carboxylic acid group—allow for diverse chemical modifications to optimize binding to biological targets. sigmaaldrich.comnih.gov The carboxylic acid handle, in particular, can be crucial for forming critical interactions, such as hydrogen bonds, with the active sites of enzymes.

A notable example is the use of derivatives like 8-methoxythis compound in the synthesis of inhibitors for HIV-1 reverse transcriptase. In this context, the carboxylic acid group is instrumental in establishing key interactions within the enzyme's active site, demonstrating the scaffold's utility in developing antiviral agents.

Modulation of Biological Pathways

By interacting with key enzymes, derivatives of this compound can modulate critical biological pathways, particularly those involved in gene expression and cellular regulation.

Epigenetic regulation refers to modifications to DNA and histone proteins that alter gene expression without changing the underlying DNA sequence. The enzymes that catalyze these modifications are key therapeutic targets. Isoquinoline (B145761) derivatives and their analogs have shown potential in modulating epigenetic pathways through several mechanisms:

PARP-2 Inhibition: As mentioned, derivatives of isoquinolin-1-one selectively inhibit PARP-2. PARP enzymes are involved in "PARylation," a post-translational modification of proteins (including histones) that plays a significant role in chromatin structure, DNA repair, and transcription regulation. By inhibiting PARP-2, these compounds can alter the epigenetic landscape and influence gene expression.

Potential for 2OG-Dependent Dioxygenase Inhibition: The activity of quinoline (B57606) analogs against 2OG-dependent oxygenases, which include histone demethylases (KDMs) and DNA demethylases (TET enzymes), strongly implies that this compound derivatives could be developed to target these epigenetic modifiers. nih.govnih.gov Histone demethylases remove methyl groups from lysine (B10760008) and arginine residues on histones, a key process in transcriptional regulation. Inhibition of these enzymes can lead to changes in chromatin state and gene silencing or activation, which is a major focus in cancer therapy.

Influence on Cellular Metabolic Processes

Derivatives of this compound have a notable impact on cellular metabolic processes, primarily through the inhibition of key enzymes. A significant focus of research has been on their role as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair and cell death pathways. nih.govnih.gov The carboxylic acid group at the 5-position of the isoquinoline ring is instrumental in their inhibitory action. It effectively mimics the nicotinamide (B372718) moiety of the natural substrate NAD+, forming critical hydrogen bonds within the enzyme's active site. youtube.com

This targeted inhibition of PARP, particularly PARP1 and PARP2, disrupts the repair of DNA single-strand breaks. nih.govtandfonline.com In cancer cells that already have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this disruption can be catastrophic, leading to a synthetic lethal effect and cell death. drugtargetreview.com This mechanism is a cornerstone of their application in oncology. drugtargetreview.com By competing with NAD+, these inhibitors can also influence the broader cellular metabolic landscape, as NAD+ is a vital coenzyme for numerous metabolic reactions. nih.gov

Furthermore, research has explored the development of isoquinolin-1-one derivatives that show selectivity for different PARP isoforms. nih.gov For instance, 5-benzamidoisoquinolin-1-one has been identified as a highly selective inhibitor of PARP-2. nih.gov The versatility of the this compound scaffold allows for structural modifications to optimize potency and selectivity, highlighting its importance in the development of targeted therapies that modulate cellular metabolism.

Therapeutic Potential and Pharmacological Profiles

Anti-Cancer and Anti-Proliferative Activity of this compound Derivatives

The anti-cancer potential of this compound derivatives is a significant area of medicinal chemistry research. nih.govnih.govnih.gov Their most prominent mechanism of action is the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are integral to DNA repair. nih.govyoutube.com By blocking PARP, these compounds prevent the repair of DNA single-strand breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication. youtube.com This is particularly effective in cancer cells with existing DNA repair defects, such as BRCA mutations, a concept known as synthetic lethality. drugtargetreview.com

Isoquinolinone-based compounds have been synthesized and evaluated for their in vitro anti-cancer activity against various human cancer cell lines. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-proliferative effects of these derivatives. nih.govnih.gov For example, a novel series of isoquinoline-tethered quinazoline (B50416) derivatives demonstrated enhanced inhibition of HER2, a key protein in certain types of breast cancer, over EGFR. nih.gov Specifically, compound 14f from this series showed potent inhibition of HER2 phosphorylation and high selectivity. nih.gov

Additionally, other isoquinoline derivatives have shown cytotoxic effects against various cancer cell lines, including melanoma and squamous cell carcinoma. nih.gov The anti-cancer effects of isoquinoline alkaloids are often attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy. nih.gov

Below is a table summarizing the anti-proliferative activity of selected isoquinoline derivatives.

| Compound | Target/Mechanism | Cancer Cell Line(s) | Observed Effect | Reference |

| 5-Benzamidoisoquinolin-1-one | PARP-2 Inhibition | Not specified | Selective inhibition of PARP-2 over PARP-1. | nih.gov |

| 3-Biphenyl-N-methylisoquinolin-1-one (7) | Not specified | Five different human cancer cell lines | Potent anticancer activity. | nih.gov |

| O-(3-hydroxypropyl) substituted isoquinolin-1-one (15) | Not specified | Five different human tumor cell lines | Exhibited the best antitumor activity in the series. | nih.gov |

| Isoquinoline-tethered quinazoline (14f) | HER2 Inhibition | SKBR3 (HER2-positive breast cancer) | Potent inhibition of HER2 phosphorylation, high selectivity, and good metabolic stability. | nih.gov |

| Sanguinarine | Not specified | A375 Melanoma, A431 SCC | High cytotoxicity with IC50 values of 2.1 µM and 3.14 µM, respectively. | nih.gov |

Anti-Microbial and Anti-Fungal Efficacy of Substituted Isoquinoline Carboxylic Acids

Substituted isoquinoline carboxylic acids and their derivatives have demonstrated significant potential as anti-microbial and anti-fungal agents. mdpi.comnih.govresearchgate.net Research has shown that these compounds can be effective against a range of Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus faecalis. mdpi.commdpi.com

For instance, a class of alkynyl isoquinolines has shown strong bactericidal activity, even against methicillin- and vancomycin-resistant S. aureus (MRSA and VRSA). mdpi.com The substitution pattern on the isoquinoline ring is crucial for the antibacterial activity. mdpi.com In one study, isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid were found to have antibiotic activity against Bacillus subtilis, with a more pronounced effect on a mutant strain deficient in certain penicillin-binding proteins. frontiersin.org The proposed mechanism for these compounds involves the inhibition of CTP synthetase, an essential enzyme in nucleotide metabolism. frontiersin.org

In the realm of anti-fungal applications, derivatives of isoquinoline-4-carboxylates have been synthesized and tested against pathogenic fungal strains. nih.gov Specifically, 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates displayed good anti-fungal activity. nih.gov Other studies have designed and synthesized novel 3-aryl-isoquinoline derivatives based on natural alkaloids, which exhibited excellent anti-fungal activity against several phytopathogenic fungi. researchgate.net Some of these synthetic compounds showed efficacy comparable to or even better than commercial fungicides. researchgate.netmdpi.com

The table below presents findings on the anti-microbial and anti-fungal activity of specific isoquinoline carboxylic acid derivatives.

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Alkynyl isoquinolines (e.g., HSN584, HSN739) | Gram-positive bacteria (including MRSA, VRSA) | Potent bactericidal activity against drug-resistant strains. | mdpi.com |

| Isoquinoline-1-carboxylic acid (IQC) | Bacillus subtilis | Inhibits CTP synthetase; more active on a mutant strain lacking certain penicillin-binding proteins. | frontiersin.org |

| 7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates | Pathogenic fungi | Most tested compounds showed good anti-fungal activity. | nih.gov |

| Novel 3-aryl-isoquinoline derivatives (e.g., A13, A25) | Phytopathogenic fungi (e.g., A. alternata) | Exhibited excellent anti-fungal activity, with some compounds showing efficacy similar to the commercial fungicide boscalid. | researchgate.net |

| C1-substituted acylhydrazone β-carboline analogues (e.g., 9n, 9o) | V. mali, F. solani, F. oxysporum, F. graminearum | Showed promising and broad-spectrum antifungal activity, in some cases superior to the commercial pesticide hymexazol. | mdpi.com |

Anti-Inflammatory Effects and Related Mechanism Studies

Derivatives of isoquinoline carboxylic acid have been investigated for their anti-inflammatory properties. nih.govnih.gov Research has shown that certain amidic derivatives of N-methyl-isoquinolin-1(2H)-one-4-carboxylic acid possess anti-inflammatory, as well as analgesic and antipyretic, activities. nih.gov

Studies on quinoline-related carboxylic acids have also shed light on the anti-inflammatory potential of this broader class of compounds. For example, in a study using lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, quinoline-4-carboxylic acid and quinoline-3-carboxylic acid demonstrated significant anti-inflammatory effects. nih.gov The mechanism is speculated to involve the chelation of divalent metals, facilitated by the proximity of the carboxylic acid and the nitrogen atom in the ring structure. nih.gov

Isoquinoline alkaloids, a broader class that includes carboxylic acid derivatives, are known to exert anti-inflammatory effects through various mechanisms. nih.gov These can include the modulation of key signaling pathways involved in the inflammatory response, such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov While direct mechanism studies on this compound itself are less common, the broader family of isoquinolines shows a clear link to the modulation of inflammatory processes. researchgate.netacs.org

The following table summarizes selected findings on the anti-inflammatory effects of isoquinoline carboxylic acid derivatives and related compounds.

| Compound/Derivative Class | Model/System | Observed Anti-Inflammatory Effect | Potential Mechanism | Reference(s) |

| Amidic derivatives of N-methyl-isoquinolin-1(2H)-one-4-carboxylic acid | In vivo animal models | Demonstrated anti-inflammatory activity. | Not specified in detail. | nih.gov |

| Quinoline-4-carboxylic acid & Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Exerted impressive anti-inflammatory affinities. | Speculated to involve chelation with divalent metals. | nih.gov |

| Isoquinoline alkaloids (general) | Various models | Modulation of inflammatory pathways. | Inhibition of NF-κB and MAPK signaling pathways. | nih.gov |

Investigations into Neurological Disorder Applications

Certain isoquinoline derivatives have been implicated as potential endogenous neurotoxins that could play a role in the etiology of neurodegenerative conditions like Parkinson's disease. nih.govnih.gov These compounds are structurally related to the known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.gov

The proposed mechanism of neurotoxicity for these isoquinoline derivatives involves several steps. They can be metabolized by enzymes such as monoamine oxidase (MAO) to form positively charged isoquinolinium ions. nih.gov These ions can then be taken up by dopaminergic neurons and are known to inhibit complex I of the mitochondrial electron transport chain. nih.govnih.gov This inhibition leads to a reduction in ATP production and an increase in the generation of damaging reactive oxygen species, ultimately contributing to neuronal cell death. nih.gov

While the neurotoxicity of these compounds is generally considered weaker than that of MPTP, their continuous endogenous production or environmental exposure over long periods is a subject of ongoing investigation for its potential contribution to the slow progression of neurodegenerative diseases. nih.gov It is important to note that this area of research focuses on the potential harmful effects of certain isoquinoline derivatives, which is a different context from the therapeutic applications discussed in other sections.

The table below highlights key aspects of the investigation into isoquinoline derivatives and their relevance to neurological disorders.

| Compound Class | Associated Neurological Disorder | Proposed Mechanism of Action | Key Findings | Reference(s) |

| Tetrahydroisoquinoline (TIQ) and its derivatives | Parkinson's Disease | Inhibition of mitochondrial complex I, leading to reduced ATP and increased oxidative stress. | Found in the brains of Parkinson's disease patients; can be activated by N-methylation and oxidation by MAO. | nih.govnih.gov |

| Isoquinolinium ions | Parkinson's Disease | Accumulation in dopaminergic neurons and subsequent mitochondrial dysfunction. | Formed from the oxidation of isoquinoline derivatives by monoamine oxidases. | nih.gov |

Antiviral Properties of Isoquinoline-derived Carboxylic Acids

The broad class of isoquinoline alkaloids has been recognized for its antiviral activities against a variety of viruses. nih.govnih.govmdpi.com While research specifically targeting this compound is limited in this area, studies on related isoquinoline and quinoline carboxylic acid derivatives suggest potential antiviral applications.

The proposed antiviral mechanisms of isoquinoline-related compounds are diverse. They can interfere with multiple stages of the viral life cycle, including viral entry, replication, and the host's immune and inflammatory responses to the infection. nih.govmdpi.com For example, some alkaloids can inhibit viral invasion by targeting host cell components involved in viral entry. mdpi.com They can also modulate crucial signaling pathways like the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a role in viral replication and the associated inflammation. nih.gov

A study on anthraquinone-2-carboxylic acid, a structurally different but also aromatic carboxylic acid, demonstrated potent antiviral activity against various influenza virus strains, including oseltamivir-resistant ones. mdpi.com Its mechanism was found to target the final stages of intracellular viral replication, potentially by interacting with the viral RNA-dependent RNA polymerase (RdRp) protein. mdpi.com While not an isoquinoline, this study illustrates how carboxylic acid-containing aromatic structures can serve as scaffolds for antiviral drug discovery.

The following table summarizes the antiviral potential of isoquinoline-derived compounds and related structures.

| Compound Class/Derivative | Target Virus(es) | Proposed Antiviral Mechanism | Key Findings | Reference(s) |

| Isoquinoline alkaloids (general) | Various viruses (e.g., HIV, HSV, HCMV) | Interference with viral replication and modulation of host immune pathways (e.g., NF-κB, MAPK). | Possess a broad range of antiviral activities. | nih.govmdpi.com |

| Quinolines (general) | Various viruses (e.g., Zika, Ebola, Hepatitis C) | Interference with early phases of the virus life cycle. | Display remarkable antiviral activity. | nih.gov |

| Anthraquinone-2-carboxylic acid (A2CA) | Influenza A virus | Targets the final phase of intracellular replication, potentially inhibiting viral RdRp. | Effective against oseltamivir-resistant strains and protective in a mouse model. | mdpi.com |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The exploration of this compound and its derivatives in medicinal chemistry is heavily reliant on understanding the intricate connections between their molecular structure and their biological effects, a field known as Structure-Activity Relationship (SAR). Equally important is the Structure-Property Relationship (SPR), which examines how chemical structure influences a molecule's physicochemical properties, such as solubility, acidity, and ability to cross biological membranes. upenn.edunih.gov These analyses are crucial for systematically modifying a lead compound to enhance its therapeutic potential.

The isoquinoline framework is often described as a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of pharmacologically active compounds. nih.gov The specific placement and nature of chemical groups attached to this core structure can dramatically alter the biological response.

The carboxylic acid (-COOH) group, particularly at the C-4 or C-5 position, is frequently a critical feature for biological activity. Studies on the related quinoline-4-carboxylic acids, for instance, have shown a strict requirement for the carboxylic acid group for the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This functional group can participate in vital interactions with biological targets, such as forming hydrogen bonds or chelating metal ions. For example, in 8-hydroxy-isoquinoline-5-carboxylic acid, the combined presence of the hydroxyl and carboxyl groups enables the chelation of metal ions, a property linked to the antimicrobial activity of similar compounds. nih.gov

The position of other substituents on the isoquinoline ring is also a determining factor in a compound's activity. Research on isoquinolone derivatives as antagonists for the LPA5 receptor revealed that methoxy (B1213986) groups at the 6- and 7-positions were essential for activity. nih.gov Similarly, studies of isoquinoline alkaloids have indicated that substitutions at the C-7 position can significantly affect their bioactivity. rsc.org SAR studies on quinoline-based DHODH inhibitors have identified three critical regions for substitution: a need for bulky, hydrophobic groups at the C-2 position, the essential carboxylic acid at C-4, and specific substitutions on the benzo portion of the ring system. nih.gov

| Compound/Derivative Class | Position of Substituent | Substituent/Functional Group | Impact on Biological Response/Property | Reference |

| 8-Hydroxy-isoquinoline-5-carboxylic acid | Position 8 | Hydroxyl (-OH) | Increases acidity and enables metal chelation. | |

| Isoquinolone Derivatives | Positions 6 and 7 | Methoxy (-OCH₃) | Essential for LPA5 antagonist activity. | nih.gov |

| Quinoline Carboxylic Acids | Position 2 | Bulky hydrophobic groups | Necessary for DHODH inhibition. | nih.gov |

| STAT3 Inhibitors | Carboxylic Acid Moiety | Hydroxamic Acid (-CONHOH) | Maintained inhibitory activity as a successful isosteric replacement. | acs.org |

| Isoquinoline Alkaloids | Position 7 | Various | Substitutions at this position affect overall bioactivity. | rsc.org |

In modern drug discovery, computational chemistry plays a pivotal role in predicting the activity and properties of new molecules, thereby guiding synthetic efforts and reducing the time and cost of development.

One key technique is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For quinoline derivatives, QSAR models have been developed using 2D and 3D molecular descriptors combined with machine learning algorithms like k-nearest neighbors (KNN) and decision trees (DT) to predict their inhibitory potential against specific targets. nih.gov

Molecular docking is another powerful computational tool that simulates the interaction between a small molecule (ligand) and a protein's binding site. nih.gov Docking studies can predict the preferred orientation and conformation of a compound when bound to its biological target, offering insights into the key interactions responsible for its activity. This approach was instrumental in guiding the synthesis of a series of inhibitors for the kinases TBK1 and IKKε based on their binding to the amlexanox (B1666007) binding site. nih.gov

For the highest level of detail, structural biology techniques like X-ray crystallography can provide an atomic-level picture of a drug-target complex. The crystal structure of the potent antiviral compound C44 (a quinoline carboxylic acid analog) bound to human DHODH provided invaluable structural insights that explained its high potency and guided further design. elsevierpure.comresearchgate.net More advanced computational methods, such as free energy perturbation (FEP) calculations, can offer highly accurate predictions of binding affinity, further refining the lead optimization process. nih.gov

| Computational Technique | Application in Drug Design | Example with Isoquinoline/Quinoline Analogs | Reference |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Development of models to predict the inhibitory activity of quinoline derivatives. | nih.gov |

| Molecular Docking | Predicts the binding mode and orientation of a ligand in a protein's active site. | Guided the synthesis of TBK1/IKKε kinase inhibitors. | nih.gov |

| X-ray Crystallography | Provides a high-resolution 3D structure of a ligand-protein complex. | Solved the structure of an inhibitor bound to DHODH, revealing key interactions. | elsevierpure.comresearchgate.net |

| Free Energy Perturbation (FEP) | Accurately calculates the relative binding affinities of different ligands. | Used for the optimization of non-nucleoside inhibitors of HIV reverse transcriptase. | nih.gov |

Drug Discovery and Lead Compound Optimization

The journey from an initial "hit" compound to a clinical drug candidate is a multi-step process known as drug discovery. biobide.com A crucial phase in this journey is lead optimization, where an initial bioactive compound (a "lead") is systematically modified to improve its efficacy, selectivity, and pharmacokinetic properties to create a viable therapeutic agent. researchgate.netupmbiomedicals.com

The isoquinoline core is a foundational structure in numerous bioactive molecules. nih.gov It is particularly prevalent in a large class of natural products known as isoquinoline alkaloids, which are isolated from various plants and microorganisms and exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govrsc.orgresearchgate.net

The significance of this scaffold is underscored by the discovery of specific molecular targets. For example, the structural isomer of this compound, a quinoline derivative named IOX1, was identified as an inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, which spurred interest in related isoquinoline structures. Furthermore, this compound itself has been identified as a ligand that binds to a protein target (PDB ID: 7AXT) in the public Protein Data Bank, confirming its interaction with a biological macromolecule. nih.gov

Once a lead compound containing the this compound scaffold is identified, several strategies can be employed to optimize it into a potential drug candidate.

A primary strategy is SAR-guided modification . This involves an iterative cycle of chemical synthesis and biological testing, where insights from SAR studies guide the design of new analogs. A notable example is the optimization of a quinoline carboxylic acid analog of the drug brequinar. Through systematic modifications based on SAR, researchers developed a highly potent antiviral compound (C44) with nanomolar inhibitory activity against DHODH. elsevierpure.comresearchgate.net

Another approach is the use of late-stage functionalization . Modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, allow chemists to introduce a wide variety of chemical groups onto the core scaffold at a late stage of the synthesis. This enables the rapid generation of a library of diverse analogs for testing, efficiently exploring the SAR around the isoquinoline framework. nih.gov

A more complex strategy involves creating molecules with multiple pharmacophores . A pharmacophore is the part of a molecule responsible for its biological activity. In one novel approach to creating an anti-tumor agent, researchers conjugated two isoquinoline-3-carboxylic acid units with another acidic group. This strategy of incorporating multiple pharmacophores into a single molecule resulted in a compound with high therapeutic efficacy in preclinical evaluations. nih.gov This demonstrates that the isoquinoline-carboxylic acid framework can serve as a valuable building block in the design of sophisticated therapeutic agents.

Advanced Analytical and Computational Investigations

Crystallographic Characterization of Isoquinoline-5-carboxylic Acid and its Complexes

Crystallographic methods are indispensable for the unambiguous determination of the solid-state structure of molecules. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, the precise arrangement of atoms in the crystal lattice can be determined.

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the molecular structure of crystalline solids. This technique involves growing a single, high-quality crystal of the compound of interest, which is then exposed to an X-ray beam. The resulting diffraction pattern allows for the calculation of electron density maps and, consequently, the precise spatial coordinates of each atom in the molecule and the crystal unit cell.

For this compound, a hypothetical SC-XRD study would reveal critical information such as bond lengths, bond angles, and torsion angles. The analysis would confirm the planarity of the isoquinoline (B145761) ring system and the orientation of the carboxylic acid group relative to the fused rings. Furthermore, SC-XRD elucidates intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, and this technique can confirm the presence and geometry of such motifs. orgchemboulder.com

When this compound forms complexes or cocrystals with other molecules (e.g., other active pharmaceutical ingredients or coformers), SC-XRD is essential for understanding the nature of the intermolecular interactions. nih.gov These interactions can include hydrogen bonds between the carboxylic acid group and a suitable hydrogen bond acceptor, or π-π stacking interactions involving the aromatic isoquinoline core. nih.gov The structural data obtained are critical for crystal engineering, which aims to design crystalline materials with desired physical properties. nih.gov A study on a related bridged anthracene (B1667546) carboxylic acid derivative demonstrated how SC-XRD confirms the molecular structure and provides detailed geometric parameters like bond lengths and angles, which are often compared against computational (DFT) results. mdpi.com

Table 1: Representative Data from a Single Crystal X-ray Diffraction Analysis This table presents hypothetical or representative data for a crystalline form of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H7NO2 |

| Formula Weight | 173.17 g/mol |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P21/c (Hypothetical) |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.2 Å, c = 15.1 Å, β = 95° (Hypothetical) |

| Volume | 792.1 Å3 (Hypothetical) |

| Z (Molecules per unit cell) | 4 (Hypothetical) |

| Key Hydrogen Bond | O-H···N or O-H···O (Hypothetical) |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze microcrystalline samples. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to X-rays, producing a characteristic diffraction pattern or 'fingerprint' for a specific crystalline phase. While it does not provide the atomic-level detail of SC-XRD, PXRD is invaluable for phase identification, purity analysis, and studying crystalline transformations. rsc.org

For this compound, PXRD would be used to:

Confirm the identity and purity of a synthesized batch by comparing its diffraction pattern to a reference pattern obtained from a known pure sample or simulated from single-crystal data.

Identify different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties. PXRD is a primary tool for detecting and distinguishing between polymorphs.

Monitor phase changes during processing or as a function of environmental conditions. For instance, variable-temperature powder X-ray diffraction (VT-PXRD) can be used to study the formation of cocrystals or phase transitions upon heating. nih.gov Studies on other aromatic carboxylic acids have shown that VT-PXRD can monitor the temperature-dependent transformation into a cocrystal, confirming the reaction completion. nih.gov

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. unl.edu It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing a map of the atomic connectivity.

For this compound, ¹H and ¹³C NMR are the most relevant techniques. researchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for each of the non-equivalent aromatic protons on the isoquinoline ring system, as well as a characteristic broad signal for the carboxylic acid proton. The chemical shift (δ) of these protons provides clues about their electronic environment. For example, protons adjacent to the nitrogen atom or the electron-withdrawing carboxylic acid group would be shifted downfield. Spin-spin coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets), which help to establish the substitution pattern on the aromatic rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Values are estimates based on general principles and data for related structures.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >12 (broad singlet) | ~168 |

| Aromatic Protons/Carbons | 7.5 - 9.5 | 120 - 150 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly useful for identifying the presence of specific functional groups. orgchemboulder.com For this compound, the IR spectrum would be dominated by characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group. orgchemboulder.com

C=O Stretch: A strong, sharp absorption band around 1690-1760 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. orgchemboulder.com

C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Aromatic C=C and C-H Stretches: Multiple bands in the 1450-1600 cm⁻¹ region (C=C) and above 3000 cm⁻¹ (C-H).

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) |

| Carbonyl | C=O Stretch | 1690-1760 (Strong) |

| Carboxylic Acid | C-O Stretch | 1210-1320 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers structural information. For this compound (molecular weight 173.17 g/mol ), high-resolution mass spectrometry would confirm the elemental formula (C₁₀H₇NO₂). nih.gov The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z ≈ 173. Common fragmentation pathways could include the loss of the carboxyl group (-COOH, 45 Da) or the loss of carbon monoxide (CO, 28 Da) after initial rearrangement.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to investigate the interactions between a small molecule (ligand), like this compound, and a macromolecular target, typically a protein or enzyme. scielo.org.mx These in-silico methods are crucial in drug discovery and materials science for predicting binding affinities and interaction modes. nih.gov

Molecular Docking simulations attempt to predict the preferred orientation of a ligand when bound to a receptor. nih.gov Using software like AutoDock Vina, the this compound molecule would be placed into the binding site of a target protein with a known three-dimensional structure. nih.gov The program then explores various conformations and orientations of the ligand, calculating a "binding score" or "binding energy" for each pose. The lowest energy pose is considered the most likely binding mode.

These studies can reveal:

Binding Affinity: The calculated binding energy (e.g., in kcal/mol) provides an estimate of how strongly the molecule binds to the target. researchgate.net

Key Interactions: Docking results can be visualized to identify specific intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues (e.g., Arginine, Lysine), or hydrophobic and π-π stacking interactions between the isoquinoline ring and aromatic residues (e.g., Phenylalanine, Tyrosine). nih.gov

Structure-Activity Relationships (SAR): By docking a series of related compounds, researchers can understand how structural modifications affect binding, guiding the design of more potent or selective molecules. This approach has been applied to various quinoline (B57606) and isoquinoline derivatives to rationalize their biological activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling can also be employed, which establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net This allows for the prediction of the activity of new, unsynthesized derivatives.

Predicting Binding Modes with Biological Targets

Computational docking simulations are instrumental in predicting how this compound and its derivatives interact with biological targets. These methods help in the preliminary computational screening to forecast interactions with targets like metalloenzymes. For instance, in the context of 14-3-3 protein-protein interaction (PPI) inhibitors, modifications of related structures with this compound were studied to understand their binding modes. purdue.edu Computational analyses suggested that these modifications could adopt a linear binding mode, which is significant as it mimics the orientation of consensus sequence peptides, potentially leading to higher binding affinity. purdue.edu

The study of structural analogs, such as 8-hydroxy-isoquinoline-5-carboxylic acid, further highlights the importance of specific functional groups in target binding. The hydroxyl and carboxylic acid groups are crucial for interactions with enzymes like 2-oxoglutarate-dependent oxygenases. Docking studies, often used in conjunction with experimental data like IC₅₀ values, help to validate and refine these predictive models.

The table below summarizes the predicted binding characteristics of this compound derivatives with specific biological targets.

| Derivative/Analog | Biological Target | Predicted Binding Mode/Interaction |

| This compound derivative | 14-3-3 Protein | Linear binding mode, mimicking consensus peptides purdue.edu |

| 8-Hydroxy-isoquinoline-5-carboxylic acid | 2-oxoglutarate-dependent oxygenases | Interaction via hydroxyl and carboxylic acid groups |

| Isoquinoline-1-carboxylic acid | CTP synthetase (encoded by pyrG) | Inhibition of the enzyme nih.gov |

Ligand-Protein Interaction Simulations

Molecular Dynamics (MD) simulations offer a way to model the dynamic interactions between a ligand, such as this compound, and its protein target over time. These simulations provide a more detailed picture than static docking models by showing how the ligand-protein complex behaves in a simulated physiological environment. This can reveal key information about the stability of the binding, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding.

For example, MD simulations can be used to assess the stability of the interactions between this compound derivatives and their target enzymes, such as metalloenzymes. The insights gained from these simulations are valuable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules like this compound. DFT calculations can predict various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity, particularly in redox reactions.

For isoquinoline derivatives, DFT calculations (e.g., using the B3LYP/6-31G* level of theory) can model transition states and activation energies, providing insights into their reactivity in catalytic systems. These theoretical calculations are often validated by comparing the predicted properties with experimental data, such as kinetic measurements obtained via UV-Vis spectroscopy. The electronic properties of this compound are fundamental to its chemical behavior and its interactions with biological molecules.

Analysis of Steric and Solvation Effects on Reaction Selectivity

Computational methods are also employed to understand how steric and solvation effects influence the selectivity of reactions involving this compound. The solvent environment can have a marked effect on the formation of different products. For example, in the synthesis of coordination polymers using this compound and Cu(II) ions, varying the ratio of solvents like ethanol (B145695) and dimethylformamide (DMF) was found to select for the formation of different species. researchgate.net This is due to the different coordination modes (k¹/k² denticity) of the carboxylate ligand, which is influenced by the solvent. researchgate.net

Molecular dynamics simulations can be specifically used to assess the impact of solvent on reaction mechanisms and product selectivity. By simulating the reaction in different solvent environments, researchers can gain a deeper understanding of how the solvent molecules interact with the reactants and transition states, ultimately guiding the reaction towards a desired outcome.

Mechanistic Insights from Computational Simulations of Chemical Reactions

Computational simulations provide a window into the detailed mechanisms of chemical reactions involving this compound. These simulations can map out the entire reaction pathway, identifying intermediates, transition states, and the energetic barriers between them. This level of detail is often difficult to obtain through experimental methods alone.

For instance, understanding the synthesis of isoquinoline derivatives can be aided by computational modeling of the reaction steps. DFT calculations can elucidate the transition states and activation energies for cyclization reactions used to form the isoquinoline scaffold. These insights are critical for optimizing reaction conditions to improve yields and for designing novel synthetic routes.

Emerging Applications and Future Research Directions

Role of Isoquinoline-5-carboxylic Acid in Advanced Materials Development

The inherent properties of the isoquinoline (B145761) ring system, combined with the reactive functionality of a carboxylic acid group, make this compound a valuable building block for new materials with tailored characteristics. Research in this area is expanding, with notable progress in fluorescent sensors and polymer science.

Fluorescent Probes and Sensors

The isoquinoline core is a known fluorophore, and its derivatives are increasingly being explored for the creation of sophisticated fluorescent sensors. These sensors can detect specific ions and molecules with high sensitivity and selectivity.

Recent research has demonstrated that derivatives of isoquinoline carboxylic acid are effective in creating fluorescent probes. For instance, a novel fluorescent probe for ferric ions (Fe³⁺) was designed and synthesized by incorporating two isoquinoline-1-carboxylic acid groups into a boron cluster (anti-B₁₈H₂₂). researchgate.net This sensor exhibited aggregation-induced emission enhancement (AIEE) properties and showed a strong, selective response to Fe³⁺. researchgate.net The design of this sensor highlights a key principle: the isoquinoline carboxylic acid moiety acts as the signaling unit and ligand, while the boron cluster serves as the structural core. researchgate.net

While much research has focused on the related quinoline (B57606) structure, the principles are transferable. nih.gov Quinoline-based probes have been developed for a variety of targets, including metal ions like Zn²⁺, hydrogen peroxide, and for sensing pH changes. nih.gov The carboxylic acid group in this compound provides a crucial anchor point for chelation or for further chemical modification, enabling the design of highly specific sensors for environmental and biological monitoring. For example, isoquinoline-3-carboxylic acid has been used as an antenna to sensitize the luminescence of lanthanide ions for analytical applications. muni.cz

| Derivative/System | Target Analyte | Key Feature/Mechanism |

| Isoquinoline-1-carboxylic acid-functionalized anti-B₁₈H₂₂ | Fe³⁺ | Aggregation-Induced Emission Enhancement (AIEE) |

| Isoquinoline-3-carboxylic acid with Europium(III) complex | Carbonate | Luminescence sensitization (antenna effect) |

Application in Polymers and Coatings Research

This compound is emerging as a valuable monomer for the synthesis of specialty polymers and functional coatings. Its rigid, aromatic structure can impart desirable thermal and mechanical properties to a polymer backbone, while the carboxylic acid group offers a site for polymerization and cross-linking.

A significant application lies in the formation of coordination polymers. Researchers have successfully created novel two-dimensional coordination polymers by reacting this compound with copper(II) ions. researchgate.net The structure of these materials can be controlled by adjusting the solvent system during synthesis, demonstrating the compound's versatility in creating ordered metallorganic frameworks. researchgate.net

Furthermore, derivatives of this compound have been used to create self-assembled monolayers for surface modification. These monolayers can alter the properties of a surface, for example, by promoting adsorption onto metals via the isoquinoline core while the carboxylic acid group provides chemical resistance. While research has highlighted this for derivatives like 8-methoxythis compound, the principle applies broadly. This functionality is critical for developing advanced coatings that offer protection and specific surface properties. The broader field of polymer science increasingly uses diverse bio-based carboxylic acids to create high-performance coatings, indicating a promising future for isoquinoline-based monomers in this area. chemimpex.com

Contributions to Agrochemical Research and Development

The isoquinoline alkaloid family, to which this compound belongs, is known for a wide range of biological activities. This has spurred significant interest in its use as a scaffold for the development of new agrochemicals, including pesticides and herbicides. datainsightsmarket.com

The demand for novel agrochemicals with better efficacy and a reduced environmental footprint is a major driver for this research. datainsightsmarket.com Derivatives of isoquinoline carboxylic acid are being synthesized and screened for their potential as active ingredients. For example, (S)-1,2,3,4-Tetrahydro-3-isoquinoline-carboxylic acid benzyl (B1604629) ester has been investigated for the preparation of new antifungal agents.

Research indicates that the isoquinoline framework is present in various agriculturally important bioactive products. datainsightsmarket.comontosight.ai Studies have also shown that treating plants with certain organic acids, including isoquinoline carboxylic acid, can prime their natural defense mechanisms, potentially reducing the need for traditional pesticides. In one study on Okra, treatment with a solution containing isoquinoline carboxylic acid elevated the levels of other defensive acids in the plant. amazonaws.com

Development of Dyes and Pigments utilizing this compound